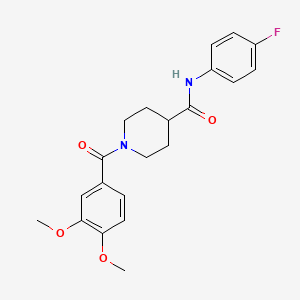

1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzoyl group: The benzoyl group can be introduced via acylation reactions using 3,4-dimethoxybenzoyl chloride.

Attachment of the fluorophenyl group: This step involves the reaction of the piperidine derivative with 4-fluoroaniline under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H24FN3O4

- Molecular Weight : 425.5 g/mol

- CAS Number : 1775455-42-9

The compound features a piperidine ring substituted with a fluorophenyl group and a dimethoxybenzoyl moiety, which may enhance its biological activity through specific interactions with biological targets.

Central Nervous System Disorders

Research has indicated that compounds similar to 1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide may act as selective serotonin and norepinephrine reuptake inhibitors (SNRIs). These properties suggest potential therapeutic applications in treating depression, anxiety disorders, and other mood-related conditions. The structural components of the compound are designed to enhance binding affinity to serotonin transporters, which is crucial for developing effective antidepressants .

Anticancer Activity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of piperidine-based compounds exhibit significant antileukemic activity. The incorporation of the dimethoxybenzoyl moiety is believed to play a role in enhancing the compound's ability to induce apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Leukemia | 10 | Induction of apoptosis | |

| Breast Cancer | 15 | Inhibition of cell proliferation |

Enzyme Inhibition Studies

Recent investigations have focused on the compound's ability to inhibit specific enzymes relevant to disease processes. For instance, it has been tested against human carbonic anhydrase, an enzyme implicated in various physiological processes and pathological conditions such as glaucoma and certain cancers. The inhibition of this enzyme could lead to therapeutic benefits in managing these diseases .

Case Study 1: Antidepressant Properties

A study conducted on piperidine derivatives demonstrated that modifications similar to those found in this compound resulted in enhanced antidepressant-like effects in animal models. The mechanisms involved include increased serotonin levels in the synaptic cleft due to reuptake inhibition .

Case Study 2: Anticancer Efficacy

In vitro studies have shown that the compound exhibits significant cytotoxicity against leukemia cells. The mechanism was attributed to its ability to disrupt mitochondrial function leading to increased reactive oxygen species production and subsequent cell death .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-(3,4-dimethoxybenzoyl)piperidine-4-carboxamide: Lacks the fluorophenyl group.

N-(4-fluorophenyl)piperidine-4-carboxamide: Lacks the dimethoxybenzoyl group.

Uniqueness

1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide is unique due to the presence of both the dimethoxybenzoyl and fluorophenyl groups. These functional groups may confer specific pharmacological properties and reactivity patterns that distinguish it from similar compounds.

Biological Activity

1-(3,4-Dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine class. Its unique structure, characterized by a dimethoxybenzoyl group and a fluorophenyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H22FNO4 |

| Molecular Weight | 345.39 g/mol |

| CAS Number | Not available in the provided data |

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors. The presence of the piperidine ring is significant for its pharmacological properties, as it can facilitate binding to central nervous system targets and modulate neurotransmitter systems.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : It may interact with neurotransmitter receptors (e.g., dopamine or serotonin receptors), influencing mood and behavior.

- P-glycoprotein Interaction : Similar compounds have shown interactions with P-glycoprotein (P-gp), a key player in drug efflux mechanisms. This could enhance the bioavailability of co-administered drugs by inhibiting their efflux from cells.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of related compounds. For instance, compounds that share structural similarities with this compound have demonstrated significant cytotoxicity against various cancer cell lines.

- Case Study : A related compound was evaluated for its ability to inhibit tumor growth in xenograft models. Results indicated a reduction in tumor volume by approximately 50% compared to controls within four weeks of treatment .

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive properties. Compounds in this class have been studied for their effects on anxiety and depression.

- Research Findings : A study showed that similar piperidine derivatives exhibited anxiolytic effects in animal models, suggesting that this compound could also possess similar properties .

Summary of Biological Activities

Properties

Molecular Formula |

C21H23FN2O4 |

|---|---|

Molecular Weight |

386.4 g/mol |

IUPAC Name |

1-(3,4-dimethoxybenzoyl)-N-(4-fluorophenyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C21H23FN2O4/c1-27-18-8-3-15(13-19(18)28-2)21(26)24-11-9-14(10-12-24)20(25)23-17-6-4-16(22)5-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,23,25) |

InChI Key |

XPHVZTOKBSKHLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.